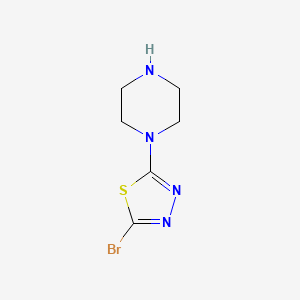

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine

Description

Historical Context and Discovery of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine

The compound this compound emerged as part of broader efforts to explore hybrid heterocyclic systems with enhanced pharmacological and material science applications. While the exact date of its first synthesis remains undocumented in public literature, its development aligns with advancements in 1,3,4-thiadiazole chemistry during the late 20th and early 21st centuries. The integration of a piperazine moiety into the 1,3,4-thiadiazole scaffold reflects strategic modifications to improve solubility and bioactivity, as seen in analogous compounds like 5-aryl-1,3,4-thiadiazole derivatives. Early synthetic routes likely involved nucleophilic substitution reactions between 5-bromo-1,3,4-thiadiazole precursors and piperazine, a methodology validated by later studies.

Table 1: Key Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₉BrN₄S | |

| Molecular Weight | 249.13 g/mol | |

| Melting Point | 111–113°C | |

| Purity | ≥97% | |

| CAS Number | 1340396-26-0 |

Significance in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry due to its dual functionalization:

- Piperazine Motif : The piperazine ring enhances molecular flexibility and hydrogen-bonding capacity, critical for interactions in biological systems. Piperazine derivatives are widely utilized in drug design for their ability to modulate pharmacokinetic properties, such as blood-brain barrier permeability.

- 1,3,4-Thiadiazole Core : The 1,3,4-thiadiazole ring provides aromatic stability and electrophilic sites for further functionalization. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the synthesis of complex derivatives.

This combination has been leveraged in anticancer and antimicrobial agent development, as demonstrated by structural analogs like 5-aryl-1,3,4-thiadiazole-piperazine hybrids.

Position Within the Broader Class of 1,3,4-Thiadiazole Derivatives

This compound belongs to a subclass of 1,3,4-thiadiazoles functionalized with nitrogen-containing heterocycles. Its structural features distinguish it from other derivatives:

- Electrophilic Reactivity : The bromine atom facilitates Suzuki-Miyaura and Ullmann-type couplings, contrasting with non-halogenated analogs like 1,3,4-thiadiazole-2-carbaldehydes.

- Piperazine Substitution : Compared to simpler amines (e.g., methyl or ethyl groups), the piperazine moiety introduces conformational diversity, enabling interactions with biological targets such as kinases and proteases.

Table 2: Comparative Analysis of Select 1,3,4-Thiadiazole Derivatives

The compound’s utility as a building block is further evidenced by its role in synthesizing tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate, a protected intermediate for peptide-mimetic drug candidates.

Properties

IUPAC Name |

2-bromo-5-piperazin-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4S/c7-5-9-10-6(12-5)11-3-1-8-2-4-11/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWJVUVCUIESTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions Summary for Brominated Intermediate

| Step | Conditions | Notes |

|---|---|---|

| Dissolution | Acid aqueous solution, 3–5% mass | Ensures homogeneous reaction |

| Bromination | Bromine addition, 15–30 °C | Controlled temperature for selectivity |

| Oxidation | Hypochlorite or similar oxidant | Mass ratio 1:20–50 (thiadiazole:oxidant) |

| Neutralization | Alkali treatment | Isolates product |

Coupling of 5-Bromo-1,3,4-thiadiazole with Piperazine

The formation of this compound involves nucleophilic substitution or direct coupling of the brominated thiadiazole with piperazine.

Typical Synthetic Route

- Reactants: 5-bromo-1,3,4-thiadiazole derivative and piperazine.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- Base: Potassium carbonate or sodium hydrogencarbonate to deprotonate piperazine and promote nucleophilic attack.

- Temperature: Heating at 75–110 °C depending on solvent and base.

- Time: Several hours to overnight to ensure complete reaction.

For example, tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate, a protected analog, is synthesized by reacting tert-butyl piperazine-1-carboxylate with 5-bromo-1,3,4-thiadiazole in DMF with potassium carbonate at 110 °C for 12 hours, yielding 78–88.7% of the product.

Alternative Method Using Sodium Hydrogencarbonate

A high-yielding method (up to 97%) involves heating a mixture of 2-amino-5-bromothiadiazole and piperazine in ethanol with sodium hydrogencarbonate at 75–80 °C in a sealed tube for 48 hours. The reaction mixture is then worked up by filtration, solvent evaporation, and purification via silica gel chromatography.

Reaction Conditions Summary for Piperazine Coupling

| Parameter | Typical Conditions | Yield Range | Remarks |

|---|---|---|---|

| Solvent | DMF, Ethanol | 78–97% | DMF preferred for protected derivatives |

| Base | K₂CO₃, NaHCO₃ | Promotes nucleophilic substitution | |

| Temperature | 75–110 °C | Higher temp accelerates reaction | |

| Reaction Time | 12–48 hours | Longer time favors complete conversion | |

| Purification | Silica gel chromatography (MeOH/DCM gradient) | Standard for product isolation |

Analytical and Structural Confirmation

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR): Identifies characteristic proton and carbon signals of the piperazine ring and thiadiazole moiety.

- Mass Spectrometry (MS): Confirms molecular ion peak corresponding to the brominated compound.

- X-ray Crystallography: Provides definitive molecular geometry and confirms the position of bromine substitution.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the thiadiazole ring undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. Key examples include:

Reaction with Amines

-

Conditions : DMF, K₂CO₃, 80–100°C, 12–24 hrs

-

Products : 5-Amino-1,3,4-thiadiazol-2-yl-piperazine derivatives

-

Mechanism : The reaction proceeds via deprotonation of the amine, followed by displacement of bromide. Steric and electronic effects influence substitution efficiency .

Reaction with Thiols

-

Conditions : EtOH, NaH, room temperature, 6–8 hrs

-

Products : Thioether-linked derivatives with retained piperazine functionality .

| Nucleophile | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | K₂CO₃ | 78 | |

| 4-Methoxythiophenol | NaH | 65 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon or carbon–heteroatom bond formation:

Suzuki–Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Substrates : Arylboronic acids

-

Products : Biaryl-functionalized thiadiazole-piperazine hybrids .

Buchwald–Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Conditions : Toluene, 110°C, 24 hrs

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation or acylation at its secondary amine sites:

N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : DIPEA, CH₃CN, 60°C

-

Products : Quaternary ammonium salts with enhanced solubility .

N-Acylation

-

Reagents : Acetyl chloride or chloroformates

-

Conditions : Room temperature, 2 hrs

Redox Reactions

The thiadiazole ring participates in redox transformations:

Reduction

-

Reagents : H₂/Pd-C or NaBH₄

-

Products : Partial reduction of the thiadiazole ring to dihydrothiadiazole intermediates.

Oxidation

-

Reagents : mCPBA (meta-chloroperbenzoic acid)

-

Products : Sulfoxide or sulfone derivatives, altering electronic properties .

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates due to improved stabilization of transition states .

-

Catalyst Loading : Pd-based catalysts at 2–5 mol% achieve optimal coupling efficiency without side-product formation .

-

Temperature Control : Reactions above 100°C risk decomposition of the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents. The presence of the thiadiazole moiety contributes to its biological activity by potentially disrupting microbial cell functions.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. This opens avenues for further research into its use as an anticancer drug or adjuvant therapy.

Neuropharmacology

Another promising application is in neuropharmacology. Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression.

Agricultural Science

Pesticide Development

The compound's structural features make it suitable for developing novel pesticides. Its ability to interact with biological systems suggests potential use as an insecticide or fungicide. Field trials are necessary to assess its effectiveness and environmental impact.

Plant Growth Regulation

Research has also explored the effects of this compound on plant growth regulation. Initial findings indicate that it may enhance growth parameters in certain crops, suggesting a dual role in pest management and crop yield improvement.

Material Science

Polymer Chemistry

In material science, this compound has been used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Nanotechnology Applications

The compound's unique properties have led to its exploration in nanotechnology. It can be functionalized to create nanoparticles with specific surface characteristics for targeted drug delivery systems or as catalysts in chemical reactions.

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Compounds

Key Differences

- Electrophilicity : The bromine atom in 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine enhances reactivity compared to methyl or nitro groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .

- Biological Activity : Nitroaryl derivatives (e.g., 6a-q in ) exhibit potent anti-H. pylori activity (zone of inhibition: 12–18 mm), attributed to nitro group redox properties . In contrast, bromo-substituted analogues may prioritize DNA intercalation or enzyme inhibition due to halogen bonding .

Physicochemical Properties

- Lipophilicity : Bromo derivatives exhibit higher logP values (2.1) than nitro or methyl analogues, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Overview of this compound

This compound belongs to the class of thiadiazole derivatives, which are known for their pharmacological potential. The presence of the piperazine moiety enhances the compound's ability to interact with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of 1,3,4-thiadiazoles showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold demonstrated MIC values as low as 0.03 µg/mL against Staphylococcus aureus and Escherichia coli .

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial effects. Studies showed that thiadiazole derivatives exhibited IC50 values against Leishmania major promastigotes lower than 60 µM after 48 hours of incubation. The introduction of various substituents at the C-5 position was crucial for enhancing this activity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A series of compounds based on the thiadiazole scaffold were tested against multiple cancer cell lines. For example, compounds demonstrated cytotoxic effects with ID50 values comparable to established chemotherapeutics like cisplatin . The structure-activity relationship (SAR) studies revealed that specific substitutions significantly impacted the antiproliferative activity.

Structure-Activity Relationship (SAR)

The SAR analysis for this compound indicates that both the electronic nature and steric hindrance of substituents at various positions on the thiadiazole ring influence biological activity. Compounds with electron-withdrawing groups at the para position exhibited enhanced antimicrobial and anticancer activities. Conversely, electron-donating groups improved antioxidant properties .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of piperazine derivatives incorporating thiadiazole rings and tested them against various bacterial strains. The results indicated that certain derivatives had superior antibacterial activity compared to traditional antibiotics, with notable inhibition zones observed against E. coli and S. aureus .

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of thiadiazole derivatives, it was found that compounds similar to this compound induced apoptosis in cancer cell lines through mechanisms involving caspase activation and p53 pathway modulation. These findings suggest a multifaceted approach to targeting cancer cells using this compound .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, piperazine derivatives are often prepared by reacting brominated heterocycles (e.g., 5-bromo-1,3,4-thiadiazole) with piperazine under basic conditions. A typical protocol involves:

- Reagents : Use DMF as a solvent with K₂CO₃ as a base to deprotonate piperazine and facilitate substitution .

- Purification : Column chromatography (silica gel, ethyl acetate:hexane = 1:8) effectively isolates the product .

- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 2:1) .

Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of brominated substrate) and reaction time (6–7 hours at room temperature) to maximize yields (>90%) .

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Piperazine protons: δ ~2.58–3.80 ppm (multiplet for N-CH₂ groups) .

- Thiadiazole protons: Aromatic protons appear δ ~7.00–8.39 ppm, with distinct splitting patterns .

- LCMS : Molecular ion peaks ([M⁺]) and isotopic patterns (e.g., bromine’s M+2 peak) validate the molecular formula. For example, LCMS m/z = 397.1685 (M⁺) with a bromine isotope signature .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) and compare IC₅₀ values .

- Antimicrobial Testing : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Local Anesthetic Activity : Assess infiltration anesthesia in rodent models, measuring duration and efficacy relative to lidocaine .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiadiazole or piperazine) influence bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (Br, NO₂) : Enhance anticancer activity by increasing electrophilicity and interaction with DNA/enzymes. For example, nitro-substituted derivatives show IC₅₀ values <10 µM in breast cancer models .

- Steric Effects : Bulky substituents (e.g., benzyl groups) may reduce activity due to hindered target binding .

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or topoisomerase II .

Q. What advanced analytical techniques differentiate isomers or degradation products?

- Methodological Answer :

- Raman Microspectroscopy : Coupled with PCA-LDA analysis, this technique distinguishes positional isomers (e.g., 3-CPP vs. 4-CPP) based on spectral fingerprints (e.g., peak shifts at 128 scans, 20 mW laser power) .

- GC-EI-MS : Fragmentation patterns (e.g., m/z 149 for benzylpiperazines) help identify analogs in complex mixtures .

Q. How can this compound enhance CO₂ capture efficiency in flue gas systems?

- Methodological Answer :

- Mechanism : As a promoter in K₂CO₃-based solvents, it accelerates CO₂ absorption via carbamate formation, increasing capture rates by 20–30% .

- Optimization : Use PTFE hollow fiber membrane contactors (HFMC) with 0.5 M K₂CO₃ and 0.1 M piperazine. Adjust flow rates (0.1–0.5 L/min) and temperature (40–60°C) to balance efficiency and solvent stability .

Q. What computational tools predict the compound’s pharmacokinetic or toxicological profiles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.